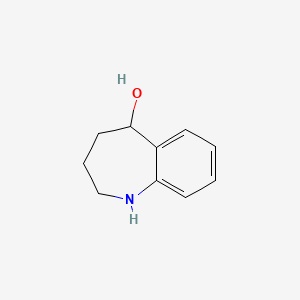

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Description

Significance of Benzazepines as Privileged Scaffolds in Chemical Biology and Medicinal Chemistry

Benzazepines are heterocyclic compounds featuring a benzene (B151609) ring fused to a seven-membered azepine ring. This structural motif has proven to be a highly successful template in drug discovery. The conformational flexibility of the seven-membered ring allows benzazepine derivatives to adopt diverse three-dimensional shapes, enabling them to interact with a wide range of biological targets with high affinity and specificity. This inherent adaptability is a key reason why the benzazepine core is considered a privileged scaffold in medicinal chemistry.

The therapeutic applications of benzazepine-containing drugs are extensive and continue to expand. They have been successfully developed as cardiovascular drugs, antipsychotics, antidepressants, and more. The ability of this single core structure to be decorated with various functional groups allows for the fine-tuning of its pharmacological properties, leading to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Overview of Tetrahydrobenzazepine Derivatives in Contemporary Research

Within the broader class of benzazepines, tetrahydrobenzazepine derivatives have garnered significant attention in contemporary research. The partial saturation of the azepine ring in these compounds provides a balance of conformational flexibility and structural rigidity that is often optimal for receptor binding.

Recent studies have highlighted the potential of tetrahydrobenzazepine derivatives in various therapeutic areas. For instance, certain derivatives have been investigated for their cytoprotective effects, showing promise in protecting human lymphocytes from damage. Others have been explored as potential antiparasitic agents for treating diseases like Chagas disease and leishmaniasis. Furthermore, the tetrahydrobenzazepine scaffold has been utilized in the development of potent enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP-1) inhibitors, which are of significant interest in cancer therapy. The diverse biological activities of these derivatives underscore the continued importance of the tetrahydrobenzazepine core in modern drug discovery efforts.

Historical Context of Benzazepine Synthesis and Early Pharmacological Investigations

The exploration of benzazepine synthesis dates back to the early 20th century, with initial efforts focused on the construction of the characteristic seven-membered ring. Early synthetic strategies often involved multi-step processes and were not always efficient. A notable early contribution can be found in the work of Briggs and his collaborators in 1937, who reported on the synthesis of related heterocyclic systems, laying some of the foundational chemical knowledge for this class of compounds.

The initial pharmacological investigations of benzazepine derivatives were often driven by the search for new central nervous system agents. As synthetic methodologies improved, a wider variety of benzazepine analogues became accessible for screening. These early studies were instrumental in identifying the potential of this scaffold to modulate various biological pathways, paving the way for the later development of clinically successful drugs. The evolution of synthetic routes, from classical cyclization reactions to modern catalytic methods, has been a key driver of progress in the field, enabling the synthesis of increasingly complex and potent benzazepine-based molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCKQRQKWJCPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54620-79-0 | |

| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h 1 Benzazepin 5 Ol and Its Derivatives

Established Synthetic Routes to the 2,3,4,5-Tetrahydro-1H-1-benzazepin Core

Traditional methods for constructing the seven-membered benzazepine ring system often rely on foundational reactions in organic chemistry, such as ring expansions and intramolecular cyclizations. These established routes have proven effective for the synthesis of the core structure.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. This method is particularly useful for ring expansion, where a cyclic ketoxime is transformed into a larger-ring lactam. In the context of benzazepine synthesis, the Beckmann rearrangement of an α-tetralone oxime provides a direct route to the corresponding 1,2,3,4-tetrahydro-1-benzazepin-2-one. This lactam is a versatile intermediate that can be subsequently reduced to afford the desired 2,3,4,5-tetrahydro-1H-1-benzazepine core.

The reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, which facilitate the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). drughunter.com The key step involves the migration of the alkyl group positioned anti-periplanar to the leaving group, which leads to the expansion of the ring and the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the seven-membered lactam. drughunter.com The choice of catalyst can be crucial; reagents like cyanuric chloride with zinc chloride have been used to render the reaction catalytic.

| Reaction Type | Precursor | Key Reagent/Catalyst | Product |

| Beckmann Rearrangement | α-Tetralone Oxime | H₂SO₄, PPA, TsCl | 1,2,3,4-Tetrahydro-1-benzazepin-2-one (Lactam) |

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct ring systems from acyclic precursors.

The Dieckmann Condensation is a base-catalyzed intramolecular reaction of a diester to yield a β-keto ester. researchgate.net While highly effective for forming five- and six-membered rings, its direct application to form seven-membered rings like the benzazepine core is less common due to unfavorable entropic factors. researchgate.netthieme-connect.com More frequently, it is used to synthesize a precursor ring that can undergo subsequent rearrangement or expansion to the benzazepine system. The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group within the same molecule to form the cyclic β-keto ester. thieme-connect.com

Intramolecular Friedel-Crafts Alkylation is a powerful and widely used method for forming the benzazepine ring. nih.gov This electrophilic aromatic substitution reaction involves the cyclization of a suitable precursor, typically a γ- or δ-arylalkyl halide or alcohol, onto the appended aromatic ring. researchgate.net The reaction is catalyzed by a strong Lewis acid, such as AlCl₃ or FeCl₃, which generates a carbocation or a related electrophilic species that is attacked by the electron-rich aromatic ring to close the seven-membered ring. researchgate.net This approach is a common strategy in the racemic synthesis of 1-substituted tetrahydrobenzazepines. nih.gov

To improve synthetic efficiency, one-pot processes that combine multiple transformations into a single sequence without isolating intermediates have been developed. For the synthesis of tetrahydro-1H-2-benzazepines, a one-pot, three-component palladium-catalyzed sequence has been reported. researchgate.net This process involves the reaction of an o-iodoalkylbenzene, an N-Cbz-bromoalkylamine, and an electron-poor olefin, proceeding through sequential ortho alkylation, alkenylation, and an intramolecular aza-Michael addition to construct the functionalized benzazepine ring system. researchgate.net Such domino reactions offer a rapid and efficient pathway to complex heterocyclic scaffolds from simple starting materials. researchgate.net

Advanced Synthetic Approaches to Functionalized 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol and Related Scaffolds

More contemporary methods leverage modern catalytic systems to achieve higher efficiency, functional group tolerance, and stereocontrol in the synthesis of benzazepine derivatives.

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, with ring-closing metathesis (RCM) being particularly valuable for synthesizing cyclic compounds. drughunter.comwikipedia.org

Ring-Closing Ene-Yne Metathesis (RCEYM) provides an efficient and regioselective route to substituted 1-benzazepine scaffolds. thieme-connect.comorganic-chemistry.org In this reaction, a precursor containing both an alkene ('ene') and an alkyne ('yne') moiety undergoes an intramolecular cyclization catalyzed by ruthenium complexes, such as the Hoveyda-Grubbs second-generation catalyst. organic-chemistry.orgresearchgate.net The reaction forms a cyclic diene, incorporating the atoms from the ene and yne groups into the newly formed seven-membered ring. organic-chemistry.orgresearchgate.net This method is advantageous as it creates a highly functionalizable diene moiety within the benzazepine product, which can be used for further synthetic elaborations. organic-chemistry.org

Ring-Closing Ene-Ene Metathesis (RCM) is a more general variant that involves the intramolecular reaction of a diene precursor. wikipedia.org The reaction, typically catalyzed by Grubbs or Schrock catalysts, forms a cycloalkene and releases volatile ethylene (B1197577) as the only byproduct, making it highly atom-economical. wikipedia.org RCM has proven to be an effective method for accessing the benzazepine motif and is tolerant of a wide range of functional groups. thieme-connect.com

| Reaction Type | Catalyst Example | Precursor Type | Key Feature of Product |

| Ring-Closing Ene-Yne Metathesis (RCEYM) | Hoveyda-Grubbs 2nd Gen. organic-chemistry.org | N-Aryl substrate with alkene and alkyne chains organic-chemistry.org | Contains a functionalizable diene moiety organic-chemistry.org |

| Ring-Closing Ene-Ene Metathesis (RCM) | Grubbs Catalysts thieme-connect.com | N-Aryl substrate with two alkene chains thieme-connect.com | Forms a cycloalkene within the 7-membered ring wikipedia.org |

Given the biological importance of specific enantiomers of benzazepine derivatives, the development of asymmetric and enantioselective synthetic methods is of paramount importance.

One highly successful approach is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.gov This method allows for the preparation of chiral 3-benzazepine motifs with excellent enantioselectivity, often achieving enantiomeric excesses (ee) between 91-99%. nih.gov The use of an N,P-ligated iridium complex facilitates the smooth conversion of various 1-aryl and 1-alkyl substituted substrates into the corresponding chiral hydrogenated products in high yields. nih.gov

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction. For instance, the highly diastereoselective Michael addition of metalated SAMP-hydrazones to α,β-unsaturated esters has been employed as a key step in the synthesis of enantioenriched bridged tetrahydro-2-benzazepines. sciforum.net The chiral (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary guides the addition, establishing the desired stereochemistry early in the sequence. Subsequent transformations, including cyclization, secure the formation of the chiral benzazepine ring system. sciforum.net These methods provide access to virtually enantio- and diastereopure 5-hydroxyethyl-substituted tetrahydrobenzazepines (ee ≥ 96%, de ≥ 96%). sciforum.net

| Methodology | Catalyst/Auxiliary | Substrate | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | N,P-ligated Iridium complex nih.gov | Cyclic ene-carbamates nih.gov | 91–99% nih.gov |

| Chiral Auxiliary Directed Synthesis | SAMP-hydrazone sciforum.net | α,β-Unsaturated esters sciforum.net | ≥ 96% sciforum.net |

Asymmetric Synthesis and Enantioselective Methodologies

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. escholarship.org This approach is a cornerstone of asymmetric synthesis, providing an efficient route to complex chiral molecules by building upon a pre-existing stereocenter. escholarship.org While direct examples detailing the synthesis of this compound from a chiral pool are not extensively documented in the provided research, the strategy is a well-established method for accessing chiral heterocyclic compounds. For instance, the asymmetric synthesis of related tetrahydro-1,4-benzodiazepin-2-ones often relies on chiral pool approaches to establish the desired stereochemistry. researchgate.net This methodology typically involves incorporating a chiral fragment from a natural source, such as an amino acid, into the benzazepine scaffold.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters during the synthesis of chiral compounds. okayama-u.ac.jpmdpi.com This technique has been successfully applied to the synthesis of chiral benzazepine derivatives, offering high enantioselectivity. nih.govnih.gov

One notable application involves the highly enantioselective asymmetric hydrogenation of specific olefin precursors to generate a key intermediate for a non-peptide vasopressin V2-receptor agonist. nih.gov In this process, a ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as Ru(OAc)₂[(S)-H₈-BINAP], is used to hydrogenate a tetrasubstituted olefin, yielding the desired (R)-configured product with high enantiomeric excess (ee). nih.gov The reaction's efficiency and stereoselectivity are highly dependent on the choice of catalyst and reaction conditions.

Another effective strategy employs iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates to produce a variety of chiral 1-aryl- and 1-alkyl-substituted tetrahydro-3-benzazepines. nih.gov This method utilizes a highly efficient N,P-ligated iridium complex, achieving excellent enantioselectivities (91–99% ee) and high isolated yields (92–99%). nih.gov The versatility of this approach allows for the synthesis of various derivatives, including the precursors for the drugs trepipam (B1219513) and fenoldopam. nih.gov

The following table summarizes key findings in the asymmetric hydrogenation for the synthesis of benzazepine derivatives:

| Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ru(OAc)₂[(S)-H₈-BINAP] | (E)- and (Z)-[1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-ylidene]acetic acid | (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid | up to 85% | nih.gov |

| N,P-ligated Iridium Complex | Cyclic ene-carbamates | Chiral 1-aryl- and 1-alkyl-substituted tetrahydro-3-benzazepines | 91-99% | nih.gov |

Solid-Phase Synthesis Strategies for Benzazepine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as libraries, which are invaluable for drug discovery and lead optimization. imperial.ac.ukbeilstein-journals.org This methodology has been adapted for the creation of benzazepine libraries, facilitating the exploration of structure-activity relationships.

A notable example is the solid-supported solution-phase parallel synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. nih.gov This approach starts from a Boc-protected aminomethylphenylalanine derivative and utilizes polymer-bound reagents and scavengers to facilitate purification and drive reactions to completion. nih.gov The key steps include reductive amination with various aldehydes, cyclization using a polymer-bound coupling reagent, and subsequent functionalization of the second nitrogen atom after deprotection. nih.gov This strategy allows for the introduction of diversity at multiple positions of the benzazepine core.

The general workflow for this solid-phase synthesis is outlined below:

Reductive Amination: The starting material is reacted with a diverse set of aldehydes. Polymer-bound cyanoborohydride is an effective reducing agent for this step. nih.gov

Scavenging: Excess amine is removed using a polymer-bound benzaldehyde (B42025) scavenger. nih.gov

Cyclization: The seven-membered ring is formed in the presence of a polymer-bound carbodiimide (B86325) coupling reagent (EDC). nih.gov

Deprotection and Derivatization: The Boc protecting group is removed, and the newly freed nitrogen can be acylated, sulfonylated, or converted into a urea (B33335) using various reagents. nih.gov

This high-throughput method demonstrates the feasibility of creating focused libraries of benzazepine derivatives with excellent yields and purities. nih.gov

Derivatization and Functional Group Interconversions on the Benzazepine Ring System

The this compound scaffold offers multiple sites for chemical modification, including the hydroxyl group, the nitrogen atom, and the benzene (B151609) ring. These modifications are crucial for fine-tuning the pharmacological properties of the molecule.

Strategies for Hydroxyl Group Introduction and Modification

The hydroxyl group at the 5-position is a key functional handle for derivatization and can significantly influence the biological activity of the molecule. vulcanchem.com The introduction of this group can be achieved through various synthetic routes, including hydroxylation of precursor molecules. For example, the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been accomplished through the hydroxylation of 2,3-dihydro-[1H]-2-benzazepines, which are formed via ring-closing metathesis. researchgate.net

Once the hydroxyl group is in place, it can be modified through a range of standard organic transformations. These modifications can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Transformations for Nitrogen Atom Functionalization

The nitrogen atom of the benzazepine ring is another critical point for introducing molecular diversity. N-alkylation is a common transformation used to modify the properties of the benzazepine core. For instance, 1,2,3,4-tetrahydro-1-benzazepin-5-one can be N-alkylated using various reagents. rsc.org Reductive amination is another powerful technique for N-alkylation, as demonstrated in the synthesis of 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, where N-alkylation was achieved via this method following N-deprotection. researchgate.net Additionally, N-acylation followed by amide reduction using reagents like borane-tetrahydrofuran (B86392) complex provides an alternative route for N-alkylation. researchgate.net

Modifications of the Benzene Ring

The aromatic benzene ring of the benzazepine scaffold can be functionalized through electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents that can modulate the electronic properties and steric profile of the molecule. A relevant example is the nitration of a 7-bromo-5-trifluoroacetyl-substituted tetrahydrobenzodiazepinone, a related heterocyclic system. researchgate.net This reaction demonstrates that direct functionalization of the benzene ring is feasible, leading to the formation of nitro-substituted derivatives. researchgate.netresearchgate.net Such modifications can be used to explore the impact of electron-withdrawing or electron-donating groups on the biological activity of the benzazepine core.

Chemical Reactivity and Transformations of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 5 Ol and Analogues

Aromatic Electrophilic Substitution on the Benzene (B151609) Moiety

The benzene ring of the 2,3,4,5-tetrahydro-1H-1-benzazepine core is susceptible to electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic compounds. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the benzene ring. In the parent compound, the fused, alkyl-substituted amino group is an activating, ortho-, para- directing group. This directing effect can be modulated by the presence of other substituents on the aromatic ring.

For instance, in analogues with additional substituents, the position of electrophilic attack is a result of the combined directing effects of all groups. Research on related heterocyclic systems, such as 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, has demonstrated that direct nitration can lead to the introduction of a nitro group onto the benzene ring. The position of nitration is influenced by the existing substituents and the reaction conditions.

The following table summarizes the expected directing effects of common substituents found on the benzene moiety of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol analogues:

| Substituent | Type | Directing Effect |

| -NH- (fused amine) | Activating | ortho-, para- |

| -OH | Activating | ortho-, para- |

| -Alkyl | Activating | ortho-, para- |

| -Cl | Deactivating | ortho-, para- |

| -NO2 | Deactivating | meta- |

Table 1: Directing Effects of Substituents in Aromatic Electrophilic Substitution

Reactions Involving the Hydroxyl Group

The secondary benzylic hydroxyl group at the 5-position is a key site for chemical modification of this compound. This functional group can undergo a range of reactions, including oxidation and esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,2,3,4-tetrahydro-1H-1-benzazepin-5-one. A common and selective reagent for the oxidation of benzylic alcohols is activated manganese dioxide (MnO₂). mychemblog.comjove.comcommonorganicchemistry.com This reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature. mychemblog.comcommonorganicchemistry.com The heterogeneity of the reaction (MnO₂ is insoluble) facilitates workup, as the reagent can be removed by simple filtration. mychemblog.com

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride. Direct esterification with a carboxylic acid is often catalyzed by an acid. Alternatively, more reactive acylating agents can be used, sometimes in the presence of a base to neutralize the acidic byproduct. For example, the reaction with acetyl chloride in the absence of a catalyst has been shown to be effective for the esterification of benzylic alcohols. iiste.org

| Reaction | Reagent(s) | Product |

| Oxidation | Manganese Dioxide (MnO₂) | 1,2,3,4-Tetrahydro-1H-1-benzazepin-5-one |

| Esterification | Carboxylic Acid/Acid Derivative | 5-Ester of this compound |

Table 2: Common Reactions of the Hydroxyl Group

Stereochemical Aspects of Chemical Transformations

The carbon atom at the 5-position, bearing the hydroxyl group, is a chiral center. Consequently, this compound exists as a pair of enantiomers. The stereochemistry of this center is a critical aspect of its chemical transformations and biological activity. The synthesis of single enantiomers or diastereomers of its analogues is often a key objective in medicinal chemistry.

The stereoselective synthesis of related benzazepine derivatives has been achieved through various methods, including asymmetric hydrogenation of prochiral precursors. For example, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been used to produce chiral tetrahydro-3-benzazepine motifs with high enantioselectivity.

A common approach to introduce the chiral hydroxyl group is the stereoselective reduction of the corresponding ketone, 1,2,3,4-tetrahydro-1H-1-benzazepin-5-one. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For instance, modified borohydride reagents can exhibit high degrees of stereoselectivity in the reduction of ketones. mdma.ch The use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) has been shown to alter the stereoselectivity of ketone reductions compared to sodium borohydride alone. nih.gov The stereochemistry of the final product is often confirmed by techniques such as X-ray crystallography.

Ring Expansion Reactions and their Applications

Ring expansion reactions provide a powerful strategy for the synthesis of the seven-membered azepine ring of the benzazepine core, often starting from smaller, more readily available ring systems. These methods are valuable in constructing the benzazepine scaffold and its analogues.

One such approach is the palladium-catalyzed ring expansion of cyclobutanols with 2-haloanilines. This method has been developed for the general synthesis of 2-aryl benzazepines. Another strategy involves a double ring expansion of spiroamine compounds to construct fused 3-benzazepines. More recently, a palladium-catalyzed formal (5+2) cycloaddition involving the activation of C(sp³)–H bonds has been reported for the assembly of tetrahydro-2-benzazepines from ortho-methyl benzylamides and allenes.

The Dowd-Beckwith reaction, a ring expansion of cyclic ketones via alkoxy radicals, is another powerful method for synthesizing medium and large ring compounds, including benzazepines. These ring-expansion strategies are advantageous as they can avoid the challenges associated with macrocyclization reactions.

| Ring Expansion Method | Precursors | Catalyst/Reagent |

| Palladium-catalyzed Ring Expansion | Cyclobutanol, 2-Haloaniline | Palladium catalyst |

| Double Ring Expansion | Spiroamine compound | N-Chlorosuccinimide, Trimethylsilyldiazomethane |

| Formal (5+2) Cycloaddition | ortho-Methyl benzylamide, Allene | Palladium catalyst |

| Dowd-Beckwith Reaction | Cyclic ketone | Radical initiator |

Table 3: Selected Ring Expansion Reactions for Benzazepine Synthesis

Advanced Analytical Characterization Techniques for 2,3,4,5 Tetrahydro 1h 1 Benzazepin 5 Ol and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel benzazepine derivatives. They provide detailed information on the connectivity of atoms, the electronic environment of nuclei, and the precise molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol derivatives. Both ¹H and ¹³C NMR provide critical data on the molecular framework. nih.govconicet.gov.ar One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMQC, HMBC, and NOESY, allow for the complete and unambiguous assignment of proton and carbon signals. conicet.gov.arrsc.org

In ¹H NMR spectra, the chemical shifts (δ), signal multiplicity, and coupling constants (J) reveal the connectivity of protons within the molecule. For instance, the protons on the seven-membered benzazepine ring and its substituents exhibit characteristic signals that are used to confirm the structure. nih.gov Variable temperature ¹H NMR studies can also be employed to investigate the conformational dynamics of the flexible benzazepine ring, revealing the energy barriers for processes like chair-to-chair interconversion. rsc.orgresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their local electronic environment, allowing for the identification of aromatic, aliphatic, and functional group carbons. nih.gov Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. conicet.gov.ar

Detailed research findings for a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives show characteristic NMR signals that confirm their synthesized structures. nih.gov

¹H and ¹³C NMR Data for a Representative Derivative

| Compound | Technique | Solvent | Observed Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|---|

| 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11b) | ¹H NMR (600 MHz) | DMSO-d₆ | 7.82–7.79 (m, 3 H), 7.42 (td, J = 7.9, 1.2 Hz, 3 H), 7.36–7.34 (m, 3 H), 2.88 (s, 1 H), 2.73–2.72 (m, 2 H), 1.98 (s, 2 H), 1.63 (d, J = 12.1 Hz, 2 H), 1.48 (m, 3 H), 1.29–1.15 (m, 7 H) |

| 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11b) | ¹³C NMR (150 MHz) | DMSO-d₆ | 161.22 (d, J = 238.9 Hz), 155.05, 153.39, 147.18, 146.20, 143.14, 126.53, 126.35, 125.96, 125.94, 125.11, 125.09, 117.62, 117.49, 71.00, 66.30, 62.45, 60.23, 29.70, 26.41, 22.25, 14.55 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the target molecules for analysis. nih.gov

The combination of Liquid Chromatography with Mass Spectrometry (LC/MS) is a robust method for analyzing complex mixtures and confirming the identity of synthesized compounds. nih.govresearchgate.net The liquid chromatograph separates the components of a mixture, which are then introduced sequentially into the mass spectrometer for detection and identification. ijpsm.com This technique is essential for monitoring reaction progress and verifying the purity of the final product. rsc.org The structures of newly synthesized benzazepine derivatives are routinely confirmed by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. nih.gov

HRMS Data for Representative Derivatives

| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|---|

| 2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11j) | C₂₄H₂₈ClN₄O | [M+H]⁺ | 423.1873 | 423.1948 |

| 2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11h) | C₂₄H₂₈ClN₄O | [M+H]⁺ | 423.1873 | 423.1952 |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.govmdpi.com For derivatives of this compound, X-ray crystallography can be used to unambiguously confirm the molecular structure, establish the relative and absolute configuration of stereocenters, and analyze the conformational characteristics of the seven-membered ring. conicet.gov.arnih.gov

The structural data obtained from X-ray analysis is crucial for understanding structure-activity relationships. For example, the absolute stereochemistry of the enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was determined by single-crystal X-ray diffractometric analysis of a precursor, which was essential for correlating the biological activity to a specific enantiomer. nih.gov Similarly, the structures of various substituted benzazepine derivatives, such as (4RS,5SR)-2-butyl-5-cyclobutyl-4,5-dihydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepine, have been confirmed by this method. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatography is a fundamental technique for the separation, purification, and purity assessment of chemical compounds. nih.gov For this compound and its derivatives, several chromatographic methods are routinely employed.

Flash column chromatography using silica (B1680970) gel is a standard method for purifying reaction products and isolating the desired compounds from starting materials and byproducts. researchgate.net The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica) and a mobile phase (a solvent or mixture of solvents). nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and purification of compounds. nih.gov It is widely used to determine the purity of a synthesized compound by detecting and quantifying any impurities. By using calibrated standards, HPLC can provide precise quantitative information.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. nih.gov The separation principle is similar to that of column chromatography.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Many benzazepine derivatives, including this compound, are chiral and can exist as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and the determination of enantiomeric purity are critical. wvu.edumdpi.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. researchgate.net The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. wvu.edu The enantiomeric excess (ee), a measure of enantiomeric purity, can be accurately determined from the relative peak areas in the chromatogram.

An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC. nih.gov Following separation, the enantiomeric excess of the original sample can be calculated. This method was successfully used to determine the enantiomeric excess of the R (>97%) and S (>89%) isomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. nih.gov

Computational and Theoretical Investigations of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 5 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic distribution and energetic properties of molecules. These methods can predict molecular geometry, orbital energies, and various spectroscopic properties, providing a detailed picture of a molecule's potential reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. For the 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol system, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine key electronic and structural parameters. researchgate.netresearchgate.net

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be calculated, including the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). materialsciencejournal.orgdergipark.org.tr These parameters are essential for understanding the molecule's polarity and intramolecular electronic environment. For instance, calculations on related heterocyclic systems have shown that the presence of heteroatoms and substituent groups significantly influences the electron density distribution across the molecule. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value |

|---|---|

| SCF Energy (a.u.) | -518.75 |

| Dipole Moment (Debye) | 2.85 |

| C5 Atomic Charge (e) | -0.65 |

| O (hydroxyl) Atomic Charge (e) | -0.72 |

| N1 Atomic Charge (e) | -0.58 |

Note: Data are representative values based on typical DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. materialsciencejournal.orgajchem-a.com

For this compound, FMO analysis can reveal which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. The HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed across the fused ring system. researchgate.net

Charge density analysis, derived from the quantum mechanical wavefunction, provides a detailed map of the electron distribution. nih.gov This analysis can identify regions of electron accumulation and depletion, which are crucial for understanding non-covalent interactions and chemical bonding. researchgate.netbuffalo.edu The molecular electrostatic potential (MEP) map is a particularly useful visualization tool derived from charge density, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.73 |

Note: Data are representative values based on typical DFT calculations for similar heterocyclic compounds.

Quantum chemical calculations are instrumental in predicting the outcomes of chemical reactions. For the benzazepine scaffold, a key reaction is electrophilic aromatic substitution on the benzene (B151609) ring. By calculating the energies of the possible intermediates (sigma-complexes) formed during the reaction, one can predict the most likely site of substitution. mdpi.org The position with the most stable intermediate is generally the preferred site of reaction. Furthermore, analysis of the charge distribution and FMOs on the aromatic ring can provide a qualitative prediction of regioselectivity. The carbon atoms with the highest electron density or the largest HOMO coefficients are typically the most reactive towards electrophiles. mdpi.org This predictive capability is invaluable for designing synthetic routes to new derivatives of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound and its derivatives as therapeutic agents, it is essential to understand how they interact with biological macromolecules. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function. This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific target. mdpi.com For example, in a study of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives (structurally related to the title compound), molecular docking was used to investigate their binding mode within the active site of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov The docking results revealed that these compounds could fully occupy the active pocket, forming key interactions with amino acid residues. nih.gov

Table 3: Representative Molecular Docking Results for a Benzazepine Derivative (Compound 11b) with PARP-1

| Parameter | Value |

|---|---|

| Target Protein | PARP-1 (PDB code: 4BJC) |

| Docking Score (hypothetical units) | -9.5 |

| Key Interacting Residues | Gly863, Ser904, Tyr907 |

| Stability in MD Simulation (RMSD) | Stable, < 2 Å fluctuation |

Data adapted from a study on 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target is unknown or to complement structure-based methods. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov

Starting with a set of known active molecules containing the this compound scaffold, a common features pharmacophore model can be generated. This model serves as a 3D query for virtual screening of large chemical databases. science24.com The screening process filters for molecules that match the pharmacophore's spatial and chemical requirements, identifying novel compounds that are likely to be active at the same target. mdpi.comnih.gov This approach significantly narrows down the number of compounds for experimental testing, accelerating the discovery of new lead structures.

Table 4: Hypothetical Pharmacophore Model for a Benzazepine-based Ligand

| Feature | Type | Location (Relative Coordinates) |

|---|---|---|

| 1 | Hydrogen Bond Acceptor | Hydroxyl oxygen at C5 |

| 2 | Hydrogen Bond Donor | Amine nitrogen at N1 |

| 3 | Aromatic Ring | Fused benzene ring |

| 4 | Hydrophobic | Saturated azepine ring |

This table represents a simplified, hypothetical model based on the structure of this compound.

This multi-step virtual screening workflow, often combining pharmacophore modeling with subsequent molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) property filtering, is a highly effective strategy for identifying diverse and promising new ligands based on the benzazepine scaffold. mdpi.comscience24.com

Biological Targets and Mechanisms of Action of 2,3,4,5 Tetrahydro 1h 1 Benzazepin 5 Ol and Analogues

Dopamine (B1211576) Receptor Modulation (D1R, D3R, D5R)

Analogues of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol are well-recognized for their ability to modulate dopaminergic systems by interacting with D1-like (D1R, D5R) and D2-like (D3R) dopamine receptors. The conformational rigidity of the benzazepine nucleus allows for specific orientations of pharmacophoric features, which dictates their affinity and functional activity at these receptor subtypes.

Agonistic and Antagonistic Activities

The 1-phenylbenzazepine structure is a prominent template for ligands targeting D1-like receptors. Modifications to this scaffold have yielded compounds with a wide spectrum of activities, from full agonism to partial agonism and antagonism. For instance, conformationally restricted analogues of the D1 antagonist SCH 23390 ((5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol) have been synthesized to probe the receptor-ligand interactions. These studies revealed that substituents in an equatorial orientation on the benzazepine ring are favorable for D1 receptor affinity and selectivity over D2 receptors. nih.gov

Furthermore, research into 2,3,4,5-tetrahydro-1H-3-benzazepines has led to the identification of potent and selective antagonists for the dopamine D3 receptor. Starting from the D3 antagonist SB-277011, a series of derivatives were developed. One notable compound, a 3-acetamido-2-fluorocinnamide derivative, exhibited a high D3 receptor affinity (pKi of 8.4) and a 130-fold selectivity over the D2 receptor. nih.gov This highlights the tunability of the benzazepine scaffold to achieve selectivity for specific dopamine receptor subtypes.

| Compound | Target Receptor | Activity | Affinity/Selectivity |

|---|---|---|---|

| SCH 23390 Analogue (B/C-trans) | D1R | Antagonist | High affinity and selectivity vs. D2R nih.gov |

| 3-acetamido-2-fluorocinnamide derivative | D3R | Antagonist | pKi = 8.4; 130-fold selectivity over D2R nih.gov |

Atypical Receptor Modulation Mechanisms (e.g., PI-linked pathway, cAMP independence)

While the primary signaling pathway for D1-like receptors involves the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP), research into related G-protein coupled receptors (GPCRs) suggests the possibility of alternative or "atypical" signaling mechanisms. These can include coupling to the phosphatidylinositol (PI) hydrolysis pathway or cAMP-independent mechanisms. Specific investigations into whether this compound or its direct analogues engage in such atypical modulation of D1R or D5R are not extensively detailed in the available literature. However, the broader field of GPCR pharmacology acknowledges that biased agonism—where a ligand preferentially activates one signaling pathway over another—is a key feature of receptor modulation. Future studies may elucidate whether benzazepine derivatives can act as biased agonists at dopamine receptors, potentially leading to therapeutic agents with more specific effects and fewer side effects.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C, 5-HT6)

In addition to their effects on the dopaminergic system, certain benzazepine derivatives interact with serotonin (5-HT) receptors. Notably, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine has been identified as an agonist of the 5-HT2C receptor. biosynth.com The 5-HT2C receptor is a target of interest for conditions such as obesity and psychiatric disorders. Agonism at this receptor is known to modulate appetite and mood. The affinity of this benzazepine for the 5-HT2C receptor suggests that this scaffold could be further explored for developing selective 5-HT2C agonists. biosynth.com Information regarding the modulation of the 5-HT6 receptor by this compound or its close analogues is less defined in current scientific literature, though the 5-HT6 receptor remains an important target in cognitive disorders, and diverse chemical scaffolds are continuously being screened for activity at this site.

N-methyl-D-aspartate Receptor (NMDAR) Antagonism

A significant area of research for benzazepine analogues has been their activity as antagonists of the N-methyl-D-aspartate receptor (NMDAR), a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.

GluN2B Subunit Selectivity

Derivatives of 3-benzazepin-1-ol have emerged as highly selective, potent antagonists for NMDARs containing the GluN2B subunit. scispace.comnoaa.gov These compounds act as negative allosteric modulators, binding to the ifenprodil site at the interface between the GluN1 and GluN2B subunits. patsnap.comnih.gov This selective antagonism is therapeutically desirable, as it allows for the modulation of pathological glutamate overactivation without completely blocking normal synaptic function, which is a major drawback of non-selective NMDAR antagonists. patsnap.com

The development of these selective antagonists was driven by the conformational restriction of the flexible structure of ifenprodil, a prototypical GluN2B modulator, into the more rigid tetrahydro-3-benzazepine system. nih.gov This approach led to compounds with high GluN2B affinity. For example, the stereoisomeric 2-methyl-3-(4-phenylbutyl)tetrahydro-3-benzazepin-1-ols demonstrated that phenols generally have a higher GluN2B affinity than their methyl ether counterparts, with the (1R,2R) and (1S,2R) stereoisomers showing the highest affinity. scispace.com

| Compound | Affinity (Ki) | Notes |

|---|---|---|

| (±)-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol | 84 nM | Also shows high functional activity (IC50 = 116 nM) nih.gov |

| 2-methoxy-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo frontiersin.organnulen-7-amine (20a) | 10 nM | A related benzo frontiersin.organnulene analogue noaa.gov |

| 2-methoxy-N-methyl-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo frontiersin.organnulen-7-amine (23a) | 7.9 nM | A related benzo frontiersin.organnulene analogue noaa.gov |

Mechanisms of Excitotoxicity Attenuation

Excessive activation of NMDARs by the neurotransmitter glutamate leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death—a process known as excitotoxicity. frontiersin.orgfrontiersin.org This is a common pathological mechanism in various neurological conditions, including stroke and neurodegenerative diseases.

GluN2B-selective antagonists derived from the this compound scaffold can attenuate excitotoxicity by specifically targeting the GluN2B-containing NMDARs that are heavily implicated in cell death signaling pathways. nih.govnih.gov The mechanism of protection involves several downstream effects:

Decoupling from Death Signaling Proteins: The GluN2B subunit's C-terminal tail serves as a docking site for pro-death signaling proteins like PSD-95 (postsynaptic density protein 95), which in turn recruits neuronal nitric oxide synthase (nNOS). nih.gov By allosterically modulating the receptor, benzazepine analogues can interfere with this complex, preventing the localized production of toxic nitric oxide.

Inhibition of Pathological Ca2+ Influx: While not completely blocking the channel, these negative allosteric modulators reduce the probability of channel opening in response to excessive glutamate, thereby limiting the damaging influx of Ca2+. patsnap.com

Blocking Downstream Apoptotic Pathways: The overactivation of GluN2B receptors can initiate apoptosis through pathways involving proteins like death-associated protein kinase 1 (DAPK1). nih.gov Selective GluN2B antagonists can prevent the potentiation of the receptor by DAPK1, thus mitigating this excitotoxic signaling. nih.gov

Studies on stereoisomeric 2-methyl-3-(4-phenylbutyl)tetrahydro-3-benzazepin-1-ols have demonstrated that compounds with the highest GluN2B affinity also exhibit the highest cytoprotective activity, confirming the link between GluN2B antagonism and the attenuation of excitotoxicity. scispace.com

Sigma Receptor Modulation (e.g., Sigma-1)

Analogues of this compound have been identified as potent modulators of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The compound SOMCL-668 (3-methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol), a derivative of the atypical dopamine D1 receptor agonist SKF83959, is a notable example. It has been developed as a selective and potent allosteric modulator of the sigma-1 receptor. targetmol.com

Pharmacological studies have demonstrated that the effects of SOMCL-668 are mediated by the sigma-1 receptor. For instance, its antipsychotic-like effects in animal models of schizophrenia were blocked by the selective sigma-1 receptor antagonist BD1047 and were absent in sigma-1 receptor knockout mice. tbzmed.ac.ir This indicates that the engagement of the sigma-1 receptor is crucial for the observed therapeutic activities, which include the amelioration of cognitive deficits and social impairment. tbzmed.ac.ir

The primary mechanism by which benzazepine analogues like SOMCL-668 and SKF83959 interact with the sigma-1 receptor is through allosteric modulation. targetmol.com Unlike orthosteric ligands that bind directly to the primary active site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its affinity for orthosteric ligands.

SOMCL-668 has been shown to potentiate the binding and function of sigma-1 receptor agonists. targetmol.com In radioligand binding assays, SOMCL-668 shifts the saturation curve of the sigma-1 receptor agonist 3H-pentazocine to the left and significantly decreases its dissociation constant (KD), a hallmark of positive allosteric modulation. targetmol.com This enhancement of agonist binding translates to functional potentiation; SOMCL-668 has been observed to enhance agonist-induced neurite outgrowth and the secretion of brain-derived neurotrophic factor (BDNF) in cultured neurons. nih.gov This allosteric mechanism offers a sophisticated approach to modulating receptor function, potentially providing advantages in terms of safety and selectivity over traditional orthosteric agonists. tbzmed.ac.ir

| Compound | Target | Mechanism of Action | Observed Effects |

| SOMCL-668 | Sigma-1 Receptor | Positive Allosteric Modulator | Antipsychotic-like and antidepressant effects; enhances agonist-induced neurite growth. targetmol.comtbzmed.ac.irnih.gov |

| SKF83959 | Sigma-1 Receptor | Positive Allosteric Modulator | Potentiates agonist binding to the sigma-1 receptor. |

Muscarinic Receptor Antagonism (e.g., M3)

Derivatives of the 2,3,4,5-tetrahydro-1H-benzazepine scaffold have also been developed as selective antagonists for muscarinic acetylcholine receptors, particularly the M3 subtype. A series of racemic 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones were synthesized and evaluated for their muscarinic receptor antagonism. nih.govguidetopharmacology.org

These compounds demonstrated significant affinity for M3 receptors isolated from guinea pig ileum, with log10KB values reaching up to 7.2. nih.govguidetopharmacology.org Notably, these analogues exhibited a selectivity of approximately 40-fold for M3 receptors over M2 receptors from guinea pig left atria. nih.govguidetopharmacology.org The selective antagonism of M3 receptors is a therapeutically relevant goal, as these receptors are primarily located on smooth muscle and glandular tissue, and their blockade can inhibit smooth muscle contraction without affecting cardiac function, which is primarily mediated by M2 receptors. uthscsa.edu

| Compound Class | Target | Affinity (log10KB) | Selectivity |

| 5-cycloalkyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | M3 Muscarinic Receptor | Up to 7.2 | ~40-fold over M2 receptors. nih.govguidetopharmacology.org |

Other Receptor and Enzyme Interactions

The pharmacological profile of this chemical family extends beyond sigma and muscarinic receptors to include interactions with ion channels.

Based on the conducted research, no significant findings were identified that describe this compound or its direct analogues as inhibitors of Anaplastic Lymphoma Kinase (ALK) or Cyclin-Dependent Kinases (Cdk).

The benzazepine analogue SKF83959 has been shown to interact with multiple types of ion channels. Research using whole-cell patch-clamp techniques on primary cultured striatal neurons revealed that SKF83959 inhibits voltage-gated sodium channels (VGSCs) in a dose-dependent manner, with an IC50 value of 3.31 ± 0.39 μM. nih.gov This inhibition is mediated through a D1-like receptor-phosphatidylinositol-PKC pathway. nih.gov The blockade of VGSCs is a common mechanism for anticonvulsant drugs. researchgate.net

In addition to VGSCs, SKF83959 has been reported to modulate other ion channels, including delayed rectifier potassium (K+) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. HCN channels are crucial for regulating neuronal excitability and pacemaking activity in the heart and brain. semanticscholar.orgnih.gov The modulation of these channels contributes to the complex, and sometimes D1 receptor-independent, pharmacological effects of SKF83959. targetmol.comnih.gov

Multi-Target-Directed Ligand Approaches

While specific studies designing this compound as a multi-target-directed ligand (MTDL) were not prominently identified, the inherent polypharmacology of its analogues suggests the scaffold's potential in this area. MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, which can be an effective strategy for treating complex multifactorial diseases.

The analogue SKF83959 itself acts as a de facto multi-target ligand, exhibiting potent activity at D1-like dopamine receptors, allosteric modulation of sigma-1 receptors, and inhibition of voltage-gated sodium channels. targetmol.comnih.gov This profile of hitting multiple neurologically relevant targets—a GPCR, a chaperone protein, and an ion channel—demonstrates that the benzazepine core can be decorated to achieve a desired polypharmacological profile, a key concept in the rational design of MTDLs.

Preclinical Efficacy Studies in Disease Models for 2,3,4,5 Tetrahydro 1h 1 Benzazepin 5 Ol Analogue Research

Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)

While direct studies on 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol analogues for the treatment of neurodegenerative diseases are limited, research into related benzazepine structures offers insights into their potential mechanisms of action.

Inhibition of Amyloid-beta (Aβ) Aggregation

There is currently a lack of specific research demonstrating the inhibition of amyloid-beta (Aβ) aggregation by direct analogues of this compound. The aggregation of Aβ is a key pathological hallmark of Alzheimer's disease, and the development of small molecules to inhibit this process is a major therapeutic goal. While various heterocyclic compounds are being investigated for this purpose, the potential of the this compound scaffold in this specific context remains an area for future investigation.

Neuroprotection against Excitotoxicity

Neurological Disorder Models (e.g., Epilepsy, Seizures, Pain)

Analogues of the benzazepine scaffold have demonstrated notable activity in preclinical models of neurological disorders, particularly in the context of epilepsy and pain.

Anticonvulsant Activity

A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones, which are structural isomers of the target compound, have been synthesized and evaluated for their anticonvulsant properties. These studies utilized the maximal electroshock (MES) test, a widely used screening method for antiepileptic drugs.

One of the most promising compounds from this series was 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one . This analogue exhibited a median effective dose (ED50) of 39.4 mg/kg in the MES test. eurekaselect.com Further testing in chemically induced seizure models, including those induced by pentylenetetrazole (PTZ), isoniazid, 3-mercaptopropionic acid (3-MP), and thiosemicarbazide, confirmed its broad-spectrum anticonvulsant activity. eurekaselect.com

| Parameter | Value |

|---|---|

| Median Effective Dose (ED50) in MES test | 39.4 mg/kg |

Analgesic Effects

The analgesic potential of benzazepine analogues has been investigated in preclinical models of pain. While specific data for direct analogues of this compound are scarce, studies on related structures provide evidence of their potential in pain management. For instance, a series of novel 2,3,4,5-tetrahydro eurekaselect.comdiazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their analgesic effects using tail-flick and hot-plate methods. mdpi.com Among the tested compounds, a ketone derivative and an amide derivative exhibited the highest analgesic activity. mdpi.com These findings suggest that the broader benzazepine scaffold is a promising starting point for the development of new analgesic agents.

Cancer Models

The antitumor potential of benzazepine-related structures has been an area of active research. While direct studies on this compound analogues are limited, investigations into isomeric and related heterocyclic systems have yielded promising results.

For example, a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were designed and synthesized as PARP-1 inhibitors. nih.gov One compound from this series, which features a 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) substituent, demonstrated significant anti-proliferative effects against the A549 human lung carcinoma cell line with an IC50 value of 1.95 µM. nih.gov This compound also showed potent PARP-1 inhibitory activity with an IC50 of 19.24 nM and was found to induce apoptosis in A549 cells. nih.gov

In another study, novel 2,3-dihydro-1,5-benzoxazepine derivatives, which share a seven-membered heterocyclic ring fused to a benzene (B151609) ring, were synthesized and evaluated for their anticancer activity against breast cancer cell lines. One of these compounds exhibited significant cytotoxicity against the MCF-7 cell line with an IC50 value of 15 µM and showed selectivity for cancerous cells over noncancerous cells.

Additionally, research on 2,4-diaryl substituted benzodiazepine and benzothiazepine derivatives has been conducted. One benzothiazepine derivative, 2-methoxy-4-(4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol, showed highly active anticancer properties against the A549 lung carcinoma cell line with an IC50 value of 19.20 µM. Furthermore, a series of 2,4-diaminopyrimidines incorporating 2,3,4,5-tetrahydro-benzo[d]azepine fragments were identified as potent and selective anaplastic lymphoma kinase (ALK) inhibitors, with one orally bioavailable analogue demonstrating antitumor efficacy in anaplastic large-cell lymphoma (ALCL) xenograft models in mice. nih.gov

| Compound Class | Specific Analogue Example | Cancer Model | Activity Metric | Finding | Source |

|---|---|---|---|---|---|

| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | Analogue with 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) substituent | A549 (Lung Carcinoma) | IC50 (Anti-proliferative) | 1.95 µM | nih.gov |

| 2,3-dihydro-1,5-benzoxazepines | RS03 | MCF-7 (Breast Cancer) | IC50 (Cytotoxicity) | 15 µM | |

| Benzothiazepines | 2-methoxy-4-(4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol | A549 (Lung Carcinoma) | IC50 (Anticancer) | 19.20 µM | |

| 2,4-diaminopyrimidines with 2,3,4,5-tetrahydro-benzo[d]azepine fragments | Analogue 18 | ALCL Xenograft Model | In vivo efficacy | Displayed antitumor efficacy | nih.gov |

Antitumor Efficacy in Xenograft Models

Research into the antitumor potential of benzazepine-related structures has shown promising results in preclinical settings. A notable study investigated the in vivo efficacy of a series of novel benzoxazepine derivatives, which share a similar seven-membered heterocyclic ring structure with benzazepines, in a breast cancer xenograft model.

In this study, the most active benzoxazepine compound demonstrated a significant reduction in tumor volume in a mouse xenograft model using MCF-7 human breast cancer cells. nih.gov The efficacy of this active compound was found to be comparable to that of the established anticancer agent, tamoxifen citrate. nih.gov The study highlights the potential of the core benzoxazepine scaffold in the development of new anticancer agents, suggesting that by extension, benzazepine analogues could also warrant investigation for similar properties. The antitumor effect of these compounds was attributed to the induction of cell cycle arrest at the G₀/G₁ phase. nih.gov

Table 1: Antitumor Efficacy of a Benzoxazepine Analogue in an MCF-7 Xenograft Model

| Compound | Tumor Model | Key Findings | Reference |

|---|

Other Disease Area Models (e.g., Antihypertensive)

The cardiovascular effects of benzazepine and structurally similar benzothiazepine derivatives have been a subject of preclinical investigation, revealing potential antihypertensive properties.

One study focused on the pharmacological profile of new benzazepinone derivatives, which were found to possess negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) activities. nih.gov These effects are indicative of a potential to reduce cardiac workload and blood pressure. The cardiodepressant action of these compounds was suggested to be due to a selective beta₁-noncompetitive reversible antagonism. nih.gov

Further research on a 1,5-benzothiazepine derivative, S-2150, demonstrated dose-dependent hypotensive effects in conscious spontaneously hypertensive rats (SHRs), renal hypertensive rats, and normotensive rats. nih.gov The antihypertensive activity of S-2150 is attributed to a dual mechanism of calcium channel-blocking and α₁-adrenoceptor-blocking effects. nih.gov Notably, S-2150 was found to be more potent than diltiazem, a known calcium channel blocker. nih.gov

Another 1,5-benzothiazepine derivative, TA-993, was shown to selectively increase blood flow in the common carotid, brachial, and femoral arteries in anesthetized dogs, without causing persistent changes in arterial pressure. nih.gov This vasodilatory effect suggests a potential role for such compounds in improving regional blood flow. nih.gov

Table 2: Preclinical Antihypertensive and Cardiovascular Effects of Benzazepine and Benzothiazepine Analogues

| Compound | Animal Model | Key Cardiovascular Effects | Mechanism of Action | Reference |

|---|---|---|---|---|

| Benzazepinone Derivatives | Guinea Pig (in vitro) | Negative chronotropic and inotropic activity, weak vasorelaxant agents. nih.gov | Selective β₁-noncompetitive reversible antagonism. nih.gov | nih.gov |

| S-2150 (1,5-Benzothiazepine) | Spontaneously Hypertensive Rats, Renal Hypertensive Rats, Normotensive Rats | Dose-dependent hypotensive effects. nih.gov | Calcium channel-blocking and α₁-adrenoceptor-blocking effects. nih.gov | nih.gov |

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enantiopure Benzazepines

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and highly stereoselective synthetic methods to access enantiopure 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol and its derivatives is a critical area of future research. Current synthetic strategies often result in racemic mixtures, necessitating challenging and costly chiral resolution steps. Future methodologies will likely focus on asymmetric catalysis to establish the stereocenter at the C5 position with high fidelity.

Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed enantioselective C-H activation and cycloaddition reactions have emerged as a powerful tool for the synthesis of chiral heterocyclic compounds. nih.gov This approach could potentially be adapted to construct the benzazepine core with high enantioselectivity. Another promising strategy is the use of iridium-catalyzed asymmetric hydrogenation of prochiral precursors, a method that has been successfully applied to the synthesis of other chiral tetrahydro-benzazepines. nih.govnih.gov

Furthermore, the fields of organocatalysis and biocatalysis present exciting opportunities for the enantioselective synthesis of benzazepines. nih.gov Chiral organocatalysts, such as proline derivatives, could be employed to catalyze key bond-forming reactions in an asymmetric fashion. nih.gov Biocatalysis, utilizing enzymes, offers the potential for highly specific transformations under mild reaction conditions, reducing the environmental impact of synthetic processes. nih.gov The development of these novel synthetic routes will be instrumental in providing access to pure enantiomers of this compound, enabling a more precise evaluation of their pharmacological properties.

Exploration of Undiscovered Biological Targets and Polypharmacology

While derivatives of the benzazepine scaffold have been investigated for their activity at various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, a vast landscape of biological targets remains to be explored for this compound. nih.gov Future research should aim to move beyond the well-trodden path of central nervous system (CNS) targets and investigate the potential of this compound and its analogs in other therapeutic areas.

Systematic screening of this compound against a broad panel of biological targets, including enzymes, ion channels, and nuclear receptors, could unveil novel and unexpected activities. For example, some benzazepine derivatives have shown activity as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, suggesting a potential role in oncology. wikipedia.org This highlights the possibility that the this compound scaffold could be a valuable starting point for the development of new anti-cancer agents.

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction in drug discovery, particularly for complex multifactorial diseases. nih.govnih.gov The benzazepine core, with its conformational flexibility and multiple points for chemical modification, is well-suited for the design of multi-target ligands. Future research could focus on rationally designing derivatives of this compound that simultaneously modulate two or more targets implicated in a particular disease, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Application of Advanced Computational Methods in Lead Optimization

Advanced computational methods are poised to play a pivotal role in accelerating the discovery and optimization of novel therapeutics derived from this compound. mdpi.com These in silico techniques can provide valuable insights into the structure-activity relationships (SAR) of benzazepine derivatives, guiding the design of more potent and selective compounds.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound analogs within the active sites of various biological targets. youtube.com This information can be used to rationalize observed biological activities and to design new derivatives with improved binding affinities. For instance, understanding the key interactions between a benzazepine ligand and its receptor can inform the strategic placement of substituents to enhance potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies offer a statistical approach to correlate the chemical structures of a series of compounds with their biological activities. wikipedia.orgbayer.com By developing robust QSAR models for benzazepine derivatives, it is possible to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for experimental evaluation. wikipedia.org Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify and mitigate potential liabilities early in the drug discovery process.

| Computational Method | Application in Benzazepine Drug Discovery |

| Molecular Docking | Predicts the binding orientation of benzazepine derivatives to their target proteins. |

| Molecular Dynamics | Simulates the dynamic behavior of the benzazepine-protein complex over time. |

| QSAR | Establishes a mathematical relationship between the chemical structure and biological activity. |

| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. |

| ADMET Prediction | In silico assessment of drug-like properties and potential toxicity. |

Design of Next-Generation Benzazepine-Based Chemical Probes and Therapeutics

The this compound scaffold holds significant promise for the development of both novel therapeutics and chemical probes to explore biological systems. youtube.com Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. youtube.com

Derivatives of this compound could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create powerful chemical probes. These probes could be used to visualize the localization of their target proteins within cells, to identify new protein-protein interactions, or to validate novel drug targets. The development of highly selective and potent benzazepine-based chemical probes will be crucial for advancing our understanding of complex biological processes.

Q & A

Basic: What are the key considerations in synthesizing 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol?

Synthesis requires precise control of reaction parameters. A typical protocol involves:

- Stepwise functionalization : Starting with a benzazepine core, hydroxylation at the 5-position is achieved via catalytic oxidation or selective reduction .

- Stereochemical control : Chiral resolution techniques (e.g., chiral chromatography) are critical for isolating enantiomers like the (5R)-configuration, which impacts biological activity .

- Purification : Column chromatography or recrystallization ensures >97% purity, as impurities (e.g., alkylated byproducts) can skew pharmacological data .

Basic: How is the purity of this compound assessed in research settings?

High-performance liquid chromatography (HPLC) with UV detection is standard. Key parameters include:

-

Relative retention times (RRT) : Impurities like t-butyl esters (RRT 0.5) or ethyl derivatives (RRT 2.1) are monitored .

-

Acceptance criteria :

Impurity RRT Max Level (%) t-butyl ester derivative 0.5 0.5 Carboxy derivative 0.6 0.5 Ethyl ester derivative 2.1 0.5 Total impurities – 2.0

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate structural integrity .

Advanced: How do stereochemical variations influence the compound's pharmacological profile?

The (5R)-enantiomer (e.g., SCH-23982) exhibits distinct dopamine receptor binding compared to the (5S)-form. For example:

- (5R)-configuration : Higher affinity for D1-like receptors due to spatial alignment of the hydroxyl group with receptor pockets .

- Derivative optimization : Substitutions at the 7-position (e.g., fluorine or methyl groups) modulate selectivity and metabolic stability, as seen in PAR-targeting analogs .

- Biological assays : Radioligand binding studies (using tritiated ligands) and functional cAMP assays are used to quantify stereospecific effects .

Advanced: What strategies resolve contradictions in reported biological activities?

Conflicting data often arise from:

- Impurity profiles : Trace alkylated byproducts (e.g., 3-methyl derivatives) can act as partial agonists, altering dose-response curves .

- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the hydroxyl group, modifying receptor interactions .

- Structural analogs : Compare activity of this compound with its 7-aminated derivative (CAS 294196-60-4), which shows altered pharmacokinetics due to amine group hydrogen bonding .

Basic: What spectroscopic methods are used for structural characterization?

- NMR : H and C NMR confirm regiochemistry (e.g., hydroxyl position) and detect diastereomers .

- High-resolution MS : Validates molecular formula (e.g., CHN for the 7-amine derivative) and detects fragmentation patterns .